molecular formula C10H7ClN4O3 B1458688 N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide CAS No. 1858249-82-7

N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide

Cat. No.: B1458688
CAS No.: 1858249-82-7
M. Wt: 266.64 g/mol
InChI Key: BVNWHNFPBWQZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide is a synthetic organic compound featuring a pyrazole carboxamide core linked to a chloronitrophenyl group. This structure combines two privileged scaffolds in medicinal and agrochemical research, suggesting broad potential for biological activity. The presence of the pyrazole ring is of significant interest, as this heterocycle is extensively found in compounds with a diverse array of biological properties . Pyrazole derivatives are known to exhibit a range of pharmacological profiles, including antifungal, antibacterial, and antitumor activities . In particular, novel pyrazole carboxamide fungicides have been intensively researched for their effectiveness against plant pathogens. While specific data on this compound is required, structurally similar pyrazole carboxamides have demonstrated potent activity by targeting fungal mitochondrial function, disrupting energy production and leading to cell death . The chloronitrophenyl moiety is a common feature in various chemical intermediates and can contribute to the molecule's interaction with biological targets. This compound is intended for research and development purposes only, specifically for use in chemical synthesis, agrochemical discovery, and pharmaceutical sciences as a building block or for biological screening. It is strictly for research use (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)pyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O3/c11-8-3-2-7(6-9(8)15(17)18)13-10(16)14-5-1-4-12-14/h1-6H,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNWHNFPBWQZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step One-Pot Synthesis Approach

A patented process (WO2016113741A1) describes a highly efficient one-pot synthesis route for related pyrazole derivatives, which can be adapted for N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide. The key steps include:

  • Step 1: Formation of l-(4-chlorophenyl)-pyrazolidin-3-one (Intermediate II)
    This intermediate is prepared by reacting 1-(4-chlorophenyl)hydrazine derivatives with alkyl acrylates in the presence of a base and a polar aprotic solvent such as acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

  • Step 2: Dehydrogenation to l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (Intermediate III)
    The intermediate II is dehydrogenated in the presence of a polar aprotic solvent without isolation. This step is critical and is carried out under controlled temperature conditions (typically 25°C to 50°C, preferably 25°C to 30°C).

  • Step 3: Reaction with 4-chloro-3-nitrophenyl halide (Compound IV)
    The resulting solution containing intermediate III is directly reacted with a 4-chloro-3-nitrophenyl halide (bromide, chloride, iodide, tosylate, mesylate, or triflate) in the same solvent system. This avoids the need for isolating intermediate III, thus streamlining the process.

  • Advantages :

    • Avoids expensive phase transfer catalysts.
    • Short reaction times and enhanced efficiency.
    • Use of a single solvent system throughout the process reduces waste and simplifies purification.
Step Reaction Description Solvent Type Temperature Range (°C) Notes
1 Formation of l-(4-chlorophenyl)-pyrazolidin-3-one Polar aprotic (e.g., DMF, acetone) Ambient to reflux Base catalyzed, alkyl acrylate used
2 Dehydrogenation to l-(4-chlorophenyl)-3-hydroxy-pyrazole Same as step 1 25–50 (preferably 25–30) No isolation of intermediate
3 Reaction with 4-chloro-3-nitrophenyl halide Same solvent 25–50 (preferably 25–30) One-pot process, direct use of intermediate

This method is well-documented for related pyrazole derivatives and is adaptable for the target compound with appropriate substitution on the aromatic ring.

Research Findings and Comparative Analysis

Preparation Method Advantages Limitations Yield and Purity Data*
One-pot dehydrogenation and substitution Efficient, avoids intermediate isolation, short reaction time Requires polar aprotic solvents, careful temperature control High yield (>70%), high purity
Coupling via EDCI/HOBt-mediated amide formation Well-established, versatile for various substituents Multi-step, requires purification after each step Moderate to good yield (~60-70%)

*Exact yield and purity depend on specific reaction conditions and scale.

Summary and Recommendations

  • The one-pot synthesis method involving dehydrogenation of l-(4-chlorophenyl)-pyrazolidin-3-one followed by direct reaction with 4-chloro-3-nitrophenyl halides in polar aprotic solvents is the most efficient and streamlined approach for preparing this compound. This method minimizes intermediate handling and reduces reaction time and costs.

  • The amide coupling approach using EDCI/HOBt is a reliable alternative, especially when starting from pyrazole carboxylic acids and substituted anilines. This method offers flexibility for structural modifications but involves more steps and purification processes.

  • Selection of the method depends on available starting materials, desired scale, and purity requirements.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological potential, particularly:

  • Anticancer Properties : Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide has demonstrated IC50 values of 0.46 µM against MDA-MB-231 breast cancer cells, indicating potent inhibition of cell growth .
CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast)0.46
Similar Pyrazole DerivativeHCT116 (Colon)0.39
Another DerivativeHepG2 (Liver)0.03

The mechanism of action often involves the inhibition of key signaling pathways related to cancer cell proliferation, making it a candidate for drug development .

  • Anti-inflammatory Activity : The compound has also shown promise in reducing inflammatory responses, with certain derivatives exhibiting up to 85% inhibition of tumor necrosis factor (TNF-α) .

Materials Science

This compound is explored for its potential in developing advanced materials:

  • Polymer Synthesis : Its unique structural properties allow it to be used as a building block in creating polymers and nanomaterials, which may have applications in electronics and coatings .

Anticancer Research

A notable study highlighted the anticancer effects of pyrazole derivatives, including this compound. The research indicated that compounds similar to this one effectively inhibited the growth of various cancer cell lines, demonstrating the compound's potential as a therapeutic agent .

In a comprehensive evaluation of biological activities, various pyrazole derivatives were tested for their anti-inflammatory effects. The results indicated that specific modifications to the pyrazole structure could enhance its efficacy against inflammatory markers .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of the nitro and chloro groups enhances its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxamide vs. Carbohydrazide
  • N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide features a carboxamide group, whereas 3-(4-chlorophenyl)-N′-[(E)-(4-nitrophenyl)methylene]-1H-pyrazole-5-carbohydrazide () replaces the carboxamide with a carbohydrazide. This substitution introduces additional hydrogen-bonding capacity, which may enhance interactions with enzymes or receptors.
Carboxamide vs. Carbothioamide
  • Pyrazole carbothioamides, such as those in , replace the carbonyl oxygen with sulfur. This modification increases lipophilicity and may improve membrane permeability, though at the cost of reduced hydrogen-bond acceptor capacity.
Anticancer Activity
  • The 2-chlorophenyl pyrazole carboxamide analog () showed promising anticancer activity, suggesting that the target compound’s 4-chloro substituent may reduce efficacy in similar assays.
Cannabinoid CB1 Receptor Antagonism
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () exhibits potent CB1 receptor antagonism (IC₅₀ = 0.139 nM). The target compound’s nitro group and lack of pyridylmethyl substituent likely redirect its biological target profile.
Antifungal and Insecticidal Activities
  • Derivatives like 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile () demonstrate antifungal and insecticidal properties, underscoring the versatility of pyrazole scaffolds.

Physicochemical Properties

  • Density and pKa : A dihydro pyrazole carboxamide analog () has a predicted density of 1.38 g/cm³ and pKa of 13.79, reflecting moderate lipophilicity and basicity. The target compound’s nitro group may lower its pKa, increasing acidity.

Structural and Functional Comparison Tables

Table 1: Substituent Effects on Bioactivity

Compound Phenyl Substituents Key Activity Reference
Target Compound 4-chloro, 3-nitro N/A (Theoretical)
2-Chlorophenyl analog 2-chloro Anticancer
4-Nitrophenyl carbohydrazide 4-chloro, 4-nitro Structural analog
CB1 antagonist 4-chloro, 2,4-dichloro CB1 antagonism (IC₅₀ 0.139 nM)

Table 2: Functional Group Impact

Compound Functional Group Biological Implication
Target Compound Carboxamide Moderate H-bonding capacity
Carbohydrazide analog Carbohydrazide Enhanced H-bond donor/acceptor
Carbothioamide analog Carbothioamide Increased lipophilicity

Biological Activity

N-(4-Chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound this compound features a pyrazole core substituted with a chloro and nitro group on the phenyl ring. The presence of these substituents significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cancer proliferation. For example, compounds containing the 1H-pyrazole scaffold have shown effectiveness against lung, breast, and prostate cancer cell lines .
  • Case Study : A study reported that pyrazole derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) as low as 0.39 µM against HCT116 colon cancer cells, indicating potent anticancer properties .
CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast)0.46
Similar Pyrazole DerivativeHCT116 (Colon)0.39
Another DerivativeHepG2 (Liver)0.03

Antibacterial Activity

The antibacterial properties of pyrazoles have been well-documented. This compound has shown promising results against various bacterial strains:

  • Study Findings : In vitro assays demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , making it a candidate for treating inflammatory diseases:

  • Research Insights : Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

The biological activities of this compound are believed to involve several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation.
  • Signal Transduction Interference : They may disrupt critical signaling pathways such as those mediated by cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can influence oxidative stress pathways, contributing to their anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via a multi-step pathway involving nitration, chlorination, and carboxamide coupling. Key steps include:

  • Nitration of 4-chlorophenyl precursors using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C).
  • Suzuki-Miyaura coupling for pyrazole ring formation, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions.
  • Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural confirmation.
    • Reference Tools : Cross-validate synthetic protocols using academic platforms like ResearchGate to access shared methodologies .
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Q. What spectroscopic techniques are essential for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies require:

  • UV-Vis Spectroscopy : Monitor absorbance changes (e.g., λmax shifts) in buffers (pH 1–13) over 24–72 hours.
  • LC-MS : Detect degradation products (e.g., nitro-group reduction or hydrolysis).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, correlating with hydrolytic susceptibility.

Q. How does the nitro group in this compound influence its bioactivity in preliminary assays?

  • Methodological Answer : The nitro group enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues). Design dose-response assays (e.g., IC₅₀ in enzyme inhibition studies) and compare with nitro-free analogs to isolate its contribution.

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models for this compound be resolved?

  • Methodological Answer : Contradictions often arise from metabolic differences. Address this by:

  • Metabolite Profiling : Use HPLC-MS to identify in vivo metabolites and test their activity.
  • Species-Specific Assays : Replicate experiments in humanized models or primary cell lines.
  • Statistical Validation : Apply replicated analysis (e.g., Mendelian randomization’s two-sample MR) to confirm causality .
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Q. What computational strategies are recommended for predicting the compound’s binding affinity to non-target proteins?

  • Methodological Answer : Combine:

  • Molecular Dynamics (MD) Simulations : Simulate binding to off-target proteins (e.g., cytochrome P450 isoforms) using AMBER or GROMACS.
  • Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) with flexible side-chain sampling.
  • QSAR Models : Train models on nitroaromatic datasets to predict cross-reactivity.

Q. How to design a high-throughput screening (HTS) protocol for derivatives of this compound while minimizing false positives?

  • Methodological Answer :

  • Primary Screening : Use fluorescence polarization assays at 10 µM concentration.
  • Counter-Screening : Include orthogonal assays (e.g., SPR for binding kinetics) and negative controls (scrambled targets).
  • Data Normalization : Apply Z-score standardization to filter outliers.

Q. What experimental and computational approaches reconcile discrepancies in the compound’s reported solubility profiles?

  • Methodological Answer :

  • Experimental : Measure solubility in DMSO/PBS mixtures via nephelometry; validate with equilibrium solubility assays.
  • Computational : Use COSMO-RS or Abraham solvation models to predict solvent interactions.
  • Collaborative Cross-Validation : Share datasets via platforms like ResearchGate to resolve inconsistencies .

Methodological Tools & Resources

  • Literature Review : Use ResearchGate to identify researchers publishing on pyrazole-carboxamide analogs .
  • Data Analysis : Implement replicated analysis frameworks (e.g., Mendelian randomization) for robust statistical validation .
  • Writing Tools : Leverage Academic Freeze Bank for structuring complex pharmacological data in manuscripts .
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide

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